N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride
Description
N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride is a secondary amine derivative featuring a cyclopropane ring attached to an amine group, which is further substituted with a 4-(methylthio)benzyl moiety. The compound is classified as a hydrochloride salt, enhancing its stability and solubility in polar solvents. Its structural uniqueness lies in the combination of the strained cyclopropane ring and the sulfur-containing aromatic substituent, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS.ClH/c1-13-11-6-2-9(3-7-11)8-12-10-4-5-10;/h2-3,6-7,10,12H,4-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEFLGGQUOFZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride typically involves the following steps:
Formation of the Benzyl Intermediate: The initial step involves the synthesis of 4-(methylthio)benzyl chloride from 4-(methylthio)toluene through chlorination.
Cyclopropanamine Formation: The benzyl chloride intermediate is then reacted with cyclopropanamine under basic conditions to form N-[4-(methylthio)benzyl]cyclopropanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the benzyl position, using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl chloride intermediate can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzyl derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride has been investigated for its potential as a pharmaceutical agent, particularly in the context of inhibiting specific enzymes and receptors.
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
Research has indicated that this compound functions as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers and neurodegenerative diseases. LSD1 plays a crucial role in epigenetic regulation by demethylating lysine residues on histones, affecting gene expression patterns associated with tumor growth and progression .
Table 1: Inhibition Potency of this compound Against LSD1
Anti-Cancer Properties
The compound has also been evaluated for its anti-cancer properties, particularly in the context of microtubule stabilization, which is critical for cancer cell proliferation. Studies have shown that compounds with similar structures can exhibit cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .
Table 2: Cytotoxic Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (lung cancer) | 2.0 | |
| Cevipabulin (microtubule stabilizer) | A549 | 0.2 |
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical reactions, including chlorination and cyanidation processes that yield key intermediates useful for further pharmacological development.
Synthesis Overview
The synthesis typically starts from 4-(methylthio)benzyl chloride, which undergoes cyanidation to form an intermediate that is subsequently converted into the cyclopropanamine derivative through a series of steps involving base-catalyzed reactions .
Table 3: Synthesis Steps for this compound
| Step Number | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Chlorination | HCl, Toluene |
| 2 | Cyanidation | Alkali metal cyanide |
| 3 | Cyclization | Base (e.g., sodium methoxide) |
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound in various experimental settings.
Case Study: Cancer Cell Line Evaluation
In a study evaluating the compound's efficacy against lung cancer cells, researchers found that it inhibited cell proliferation significantly at concentrations as low as 2 µM. This suggests a promising avenue for further development as an anti-cancer agent .
Case Study: Epigenetic Regulation
Another study focused on the compound's ability to modulate epigenetic markers through LSD1 inhibition, demonstrating its potential role in reversing aberrant gene expression patterns associated with malignancies .
Mechanism of Action
The mechanism of action of N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The cyclopropanamine group can interact with enzymes and receptors, potentially modulating their activity. The methylthio group may also contribute to its biological activity by affecting the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best understood when compared to related cyclopropanamine derivatives. Below is a detailed analysis of its closest analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis; direct experimental data unavailable.
Structural and Functional Analysis
Substituent Effects: 4-(Methylthio)benzyl Group: The sulfur atom in the methylthio group increases lipophilicity compared to oxygen-containing analogs (e.g., furan derivative) . This may enhance membrane permeability but reduce aqueous solubility.
Physicochemical Properties: The furan-substituted derivative (C₈H₁₂ClNO) has a lower molecular weight (229.67 g/mol) and higher polarity due to the oxygen atom, which may favor solubility in polar solvents . N,1-Dimethylcyclopropanamine hydrochloride (C₅H₁₂ClN) lacks aromaticity, resulting in reduced steric bulk and simplified pharmacokinetics .
Commercial and Synthetic Considerations :
- The discontinuation of this compound contrasts with the availability of other analogs (e.g., furan or pyrazole derivatives), suggesting possible challenges in its synthesis, stability, or regulatory compliance.
Biological Activity
N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its unique structural features, which include a cyclopropanamine core and a methylthio group attached to a benzyl moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in biological research and drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell membrane integrity or interference with metabolic pathways.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The cyclopropanamine structure is believed to interact with cellular receptors and enzymes, potentially leading to altered cell proliferation and survival rates.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The cyclopropanamine group may interact with various enzymes, modulating their activity and influencing cellular processes.
- Receptor Binding : The compound may bind to specific receptors involved in cell signaling, impacting pathways related to growth and apoptosis.
- Lipophilicity : The methylthio group enhances the compound's lipophilicity, improving membrane permeability and facilitating cellular uptake.
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of this compound, it was found to be effective against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anticancer Activity : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in the viability of several cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | Yes | Yes | Enhanced solubility due to hydrochloride form |
| N-[4-(Chlorobenzyl]cyclopropanamine hydrochloride | Moderate | Limited | Lacks methylthio group |
| N-[4-(Fluorobenzyl]cyclopropanamine hydrochloride | Limited | Yes | Fluorine substitution affects activity |
Q & A
Basic: What are the recommended synthetic routes for N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride, and what critical parameters affect yield?
Answer:
The synthesis typically involves nucleophilic substitution using 4-(methylthio)benzyl bromide with cyclopropanamine derivatives. Key parameters include:
- Reagent stoichiometry : Excess benzyl bromide (2.1–2.5 equivalents) and a strong base (e.g., N,N-diisopropylethylamine) to deprotonate the amine .
- Temperature : Reactions are often conducted at ambient to slightly elevated temperatures (25–50°C), though higher temperatures may not improve yields significantly .
- Solvent selection : Polar aprotic solvents like DMF or THF are preferred for SN2 mechanisms.
Challenges include moderate yields (24–32%) due to competing side reactions and resistance of methylthio groups to removal under standard hydrogenation conditions .
Advanced: How do electron-donating substituents on the benzyl group influence nucleophilic substitution efficiency in cyclopropanamine synthesis?
Answer:
Electron-donating groups (e.g., methylthio or methoxy) at the para position of benzyl halides theoretically enhance reactivity in SN2 pathways by stabilizing transition states. However, experimental data contradict this:
- Unexpected low yields : Using 4-(methylthio)benzyl bromide resulted in 24–29% yields, half the expected value compared to unsubstituted benzyl bromide .
- Mechanistic ambiguity : Despite literature claims of accelerated rates with para-methoxy substituents, no dibenzylated product formed in trials, suggesting alternative mechanisms (e.g., steric hindrance or competing elimination) may dominate .
Researchers should validate substituent effects empirically and consider steric/electronic trade-offs.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?
Answer:
- NMR spectroscopy :
- ¹H NMR : Look for cyclopropane protons (δ 0.5–1.5 ppm), methylthio group (δ 2.1–2.5 ppm), and benzyl CH2 (δ 3.8–4.2 ppm) .
- ¹³C NMR : Cyclopropane carbons (δ 8–12 ppm) and aromatic carbons (δ 120–140 ppm) confirm the backbone .
- Mass spectrometry (MS) : ESI-MS or HRMS should show molecular ion peaks matching the molecular weight (e.g., 211.73 g/mol for analogs) and fragmentation patterns consistent with cyclopropane cleavage .
- IR spectroscopy : Amine N-H stretches (3300–3500 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) .
Advanced: What strategies can overcome challenges in removing methylthio groups during synthesis or modification?
Answer:
Methylthio groups are notoriously resistant to standard deprotection methods:
- Hydrogenation : Raney nickel under H2 atmosphere (20–50 psi) at 50–80°C may partially cleave the group but risks over-reduction .
- Alternative reductants : Zn dust in acetic acid or Na/NH3(l) could be explored, though efficacy varies .
- Oxidative methods : Use m-CPBA or Oxone® to convert methylthio to sulfone, which is more reactive toward nucleophilic displacement .
Documented failures with Raney nickel and zinc suggest prioritizing oxidative pathways for functionalization.
Basic: How can researchers ensure the purity of this compound, and what analytical standards are recommended?
Answer:
- Chromatography : Reverse-phase HPLC (C18 columns) with UV detection at λmax ~350 nm ensures separation of impurities .
- Purity criteria : ≥98% purity by HPLC, validated using certified reference standards (e.g., USP/NF guidelines) .
- Elemental analysis : Confirm Cl⁻ content via titration or ion chromatography to verify hydrochloride salt formation .
- Thermogravimetric analysis (TGA) : Assess hygroscopicity and thermal stability, critical for storage (-20°C recommended) .
Advanced: What are the implications of contradictory mechanistic findings in SN2 reactions with para-substituted benzyl halides?
Answer:
Contradictions between theoretical predictions (e.g., Baker’s accelerated rates with para-methoxy groups) and experimental failures highlight:
- Mechanistic complexity : Steric hindrance from bulky substituents (e.g., methylthio) may outweigh electronic effects, favoring elimination over substitution .
- Solvent/base interactions : Polar aprotic solvents may stabilize competing pathways (e.g., E2) depending on base strength .
Researchers should conduct kinetic studies (e.g., Volhard titrations) and DFT calculations to reconcile discrepancies and refine reaction models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
